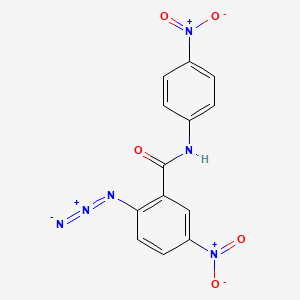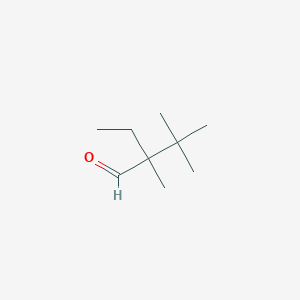
2-Ethyl-2,3,3-trimethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,3,3-trimethylbutanal is an organic compound with the molecular formula C10H20O. It belongs to the class of aldehydes, which are characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its branched structure, which influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3,3-trimethylbutanal can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol, 2-Ethyl-2,3,3-trimethylbutanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2,3,3-trimethylbutanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition reactions, where nucleophiles such as Grignard reagents (RMgX) add to the carbonyl carbon, forming secondary or tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: 2-Ethyl-2,3,3-trimethylbutanoic acid.
Reduction: 2-Ethyl-2,3,3-trimethylbutanol.
Nucleophilic Addition: Various secondary or tertiary alcohols depending on the Grignard reagent used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,3,3-trimethylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity with nucleophiles makes it valuable in the study of carbonyl chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances and flavorings due to its aldehyde functional group, which imparts distinct aromatic properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2,3,3-trimethylbutanal primarily involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
2,2,3-Trimethylbutanal: Similar in structure but lacks the ethyl group at the second carbon.
2,2,3,3-Tetramethylbutanal: Contains an additional methyl group compared to 2-Ethyl-2,3,3-trimethylbutanal.
2,3,3-Trimethylbutanal: Lacks the ethyl group at the second carbon.
Uniqueness: this compound is unique due to the presence of the ethyl group at the second carbon, which influences its steric and electronic properties. This structural feature affects its reactivity and the types of products formed in chemical reactions, making it distinct from its similar counterparts.
Eigenschaften
CAS-Nummer |
90121-93-0 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-ethyl-2,3,3-trimethylbutanal |
InChI |
InChI=1S/C9H18O/c1-6-9(5,7-10)8(2,3)4/h7H,6H2,1-5H3 |
InChI-Schlüssel |
WXYAMHDUGDTPSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


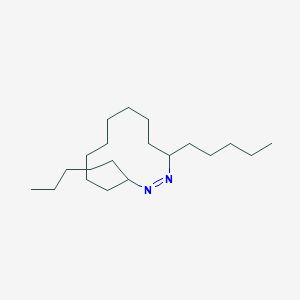
![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)

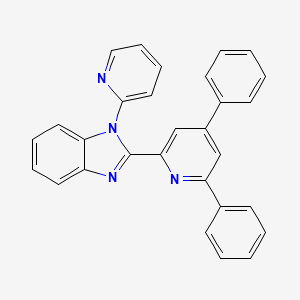

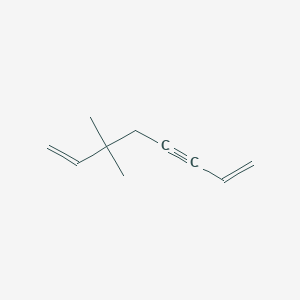
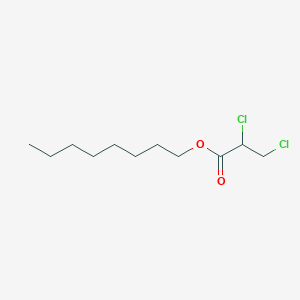
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
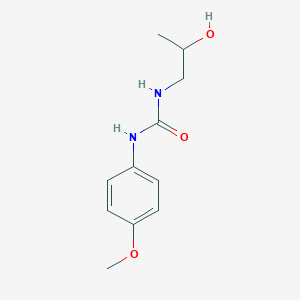
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
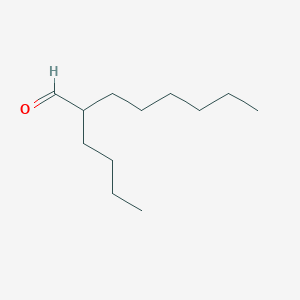
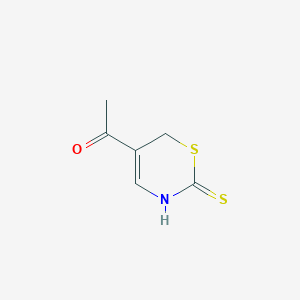
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
